(1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride
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Overview
Description
(1R,5S)-1-(4-bromophenyl)-3-azabicyclo[310]hexane hydrochloride is a bicyclic compound featuring a bromophenyl group and an azabicyclohexane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the formation of the azabicyclohexane core followed by the introduction of the bromophenyl group. One common method involves the cyclization of a suitable precursor under acidic conditions to form the azabicyclohexane structure. The bromophenyl group can then be introduced via a substitution reaction using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the reduced azabicyclohexane derivative.
Substitution: Formation of substituted azabicyclohexane derivatives with various functional groups.
Scientific Research Applications
(1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets within the target, while the azabicyclohexane core provides structural rigidity. This interaction can modulate the activity of the target, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane: The non-hydrochloride form of the compound.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another bromophenyl-containing compound with different structural features.
Uniqueness
(1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific bicyclic structure and the presence of both a bromophenyl group and an azabicyclohexane core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN.ClH/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11;/h1-4,9,13H,5-7H2;1H/t9-,11+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRMJIFWPPXPBN-XQKZEKTMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=C(C=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]1(CNC2)C3=CC=C(C=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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